Compound Description: This class of compounds represents D3 receptor antagonists with high affinity and enantioselectivity. These compounds were designed by modifying the D3 receptor pharmacophore in the 2,3-diCl- and 2-OCH(3)-phenylpiperazine class of compounds to enhance D3 receptor affinity and selectivity. []
Relevance: The compound N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides shares a core structure with [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate. Both compounds possess a piperazine ring substituted at the 1-position with a phenyl ring. This phenyl ring is further substituted at the 2-position with either a methoxy group in the target compound or a chlorine atom in the related compound. Furthermore, both compounds have an alkyl chain attached to the 4-position of the piperazine ring, contributing to their structural similarity. []
Compound Description: WAY-100635 and its O-desmethylated analog serve as high-affinity 5-HT1A receptor ligands. Researchers aimed to design radiolabeled analogs of WAY-100635 as potential SPECT ligands for the 5-HT1A receptor by replacing its cyclohexyl moiety with bridgehead-iodinated bridge-fused rings. []
Relevance: WAY-100635 and [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate share a crucial structural feature: the 4-(2-methoxyphenyl)piperazin-1-yl moiety. This shared moiety suggests that both compounds might exhibit interactions with similar biological targets, although their pharmacological profiles might differ due to the variation in their remaining structures. []
Compound Description: This series of compounds was synthesized as potential atypical antipsychotic agents. The synthesis involved a microwave-assisted reaction of acetyl glycine with substituted piperazines in the presence of DCC in DMF. []
Relevance: The compound N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides belongs to the same chemical class as [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate. Both compounds contain a piperazine ring substituted at the 1-position with a 2-oxoethyl moiety, which is further connected to an acetate group. This structural similarity highlights the possibility of shared synthetic routes and potential overlap in their pharmacological profiles. []
Compound Description: Compound 8 displays high selectivity for the 5-HT1A receptor, exhibiting a binding constant of 1.2 nM. It was synthesized by incorporating a 2-MeO-Ph-piperazine moiety linked to the amine group of 1-adamantanamine via a three-carbon linker. []
Compound Description: WC-10 exhibits a high affinity for dopamine D3 receptors, with a 66-fold higher affinity for human HEK D3 receptors compared to HEK D2L receptors. The pharmacological profiles of dopaminergic drugs inhibiting WC-10 binding to D3 receptors align with previous findings. []
Relevance: WC-10 and [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate both contain the 4-(2-methoxyphenyl)piperazin-1-yl structural motif, with a butyl chain attached to the piperazine nitrogen. This similarity indicates that both compounds might interact with comparable binding sites, particularly those recognizing the 4-(2-methoxyphenyl)piperazin-1-ylbutyl moiety. Nonetheless, the different substituents on their benzene rings could contribute to variations in their pharmacological profiles. []
Compound Description: BAK4-51 shows promise as a potential PET radioligand due to its full antagonist activity, high D3R affinity and selectivity, and moderate lipophilicity. []
Relevance: BAK4-51 and [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate share the key structural element of a piperazine ring substituted at the 1-position with a 2-methoxyphenyl group. This common feature suggests that both compounds could potentially interact with similar biological targets that recognize this specific moiety. []
Compound Description: TZB-30878 acts as both a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist, showing potential as a treatment for diarrhea-predominant irritable bowel syndrome (d-IBS). []
Relevance: While not structurally identical, TZB-30878 and [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate share a significant structural similarity: both compounds feature a piperazine ring as a core component of their structure. This shared feature suggests a potential for overlapping pharmacological activities, particularly given that both compounds are implicated in interacting with serotonin receptors. []
Compound Description: ASTX660 is a nonpeptidomimetic antagonist targeting Inhibitor of Apoptosis Proteins (IAPs). It has been identified as a clinical candidate and is currently undergoing a phase 1/2 clinical trial (NCT02503423). []
Relevance: Both ASTX660 and [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate feature a piperazine ring as a core element within their structures. While the overall structures of these compounds differ, the shared piperazine ring hints at the possibility of shared chemical properties and potential interactions with similar biological pathways. []
Compound Description: These carbamate esters have demonstrated promising in vitro antimycobacterial activity, particularly against Mycobacterium tuberculosis and M. kansasii. The presence of the 4-fluoro or 2-methoxy substituent on the phenyl ring attached to the piperazine moiety seems to contribute to their efficacy. []
Relevance: These compounds and [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate share a crucial structural similarity: the presence of a 4-(methoxyphenyl)piperazin-1-yl or a 4-(fluorophenyl)piperazin-1-yl moiety. This structural resemblance suggests that these compounds might share similar mechanisms of action or interact with comparable biological targets. []
Compound Description: In this compound, the piperazine ring adopts a chair conformation, and the molecule exists in the E configuration about the ethene bond. Intermolecular C—H⋯O hydrogen bonds are crucial in stabilizing the crystal structure. []
Relevance: This compound and [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate belong to a similar chemical class. Both contain a piperazine ring with a 4-substituted phenyl ring at position 1. Notably, both compounds feature a fluorine atom in the para position of a phenyl ring. This structural resemblance suggests that these compounds might share similar mechanisms of action or interact with comparable biological targets. []
Compound Description: Derivatives of SN79 have been found to exhibit both cytotoxic and metabolically stimulative functions related to sigma-2 receptors. Substitution at the 6-position of the benzoxazolone ring influences both sigma receptor subtype affinity and the balance between cytotoxic and metabolic effects. []
Relevance: While not structurally identical, SN79 derivatives and [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate share a notable structural similarity. Both compounds incorporate a piperazine ring with a para-substituted phenyl ring at position 4. This structural motif suggests the potential for overlapping pharmacological activities, particularly given the involvement of both compounds in interactions with sigma receptors and potential implications in cancer-related pathways. []
Compound Description: These cinnamoyl amide derivatives have been identified as potent ligands for dopamine D2 and D3 receptors, with some exhibiting distinct selectivity for D3 receptors. The halogen substituent on the phenyl ring linked to the piperazine moiety appears to play a role in receptor affinity and selectivity. []
Relevance: These derivatives share a crucial structural feature with [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate: a piperazine ring with a halogen or methoxy-substituted phenyl ring at position 4. This common structural element suggests that these compounds might target similar binding sites or possess comparable pharmacological profiles, particularly concerning dopamine receptor interactions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.